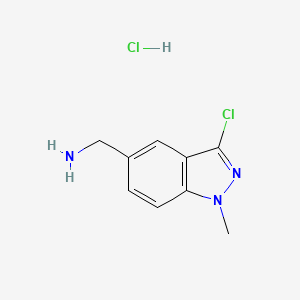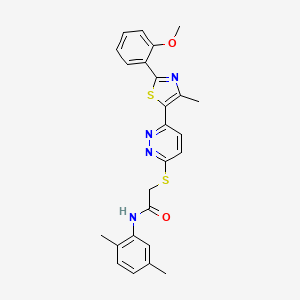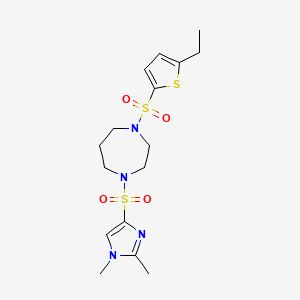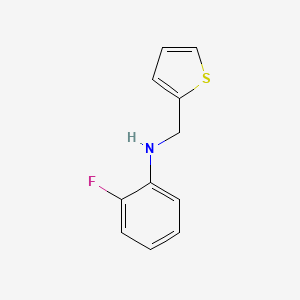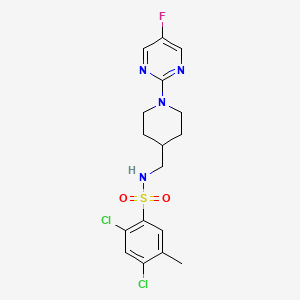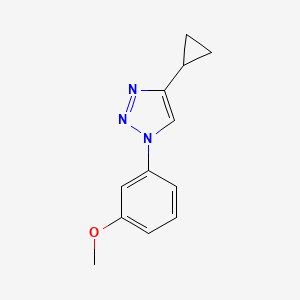![molecular formula C13H13FN2O B2579976 8-(5-fluoropyridine-3-carbonyl)-8-azabicyclo[3.2.1]oct-2-ene CAS No. 2319804-21-0](/img/structure/B2579976.png)
8-(5-fluoropyridine-3-carbonyl)-8-azabicyclo[3.2.1]oct-2-ene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-(5-Fluoropyridine-3-carbonyl)-8-azabicyclo[321]oct-2-ene is a complex organic compound that features a fluorinated pyridine ring and a bicyclic octene structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-(5-fluoropyridine-3-carbonyl)-8-azabicyclo[3.2.1]oct-2-ene typically involves multiple steps, starting with the preparation of the fluoropyridine moiety. One common method involves the fluorination of pyridine derivatives using reagents such as potassium fluoride (KF) in dimethylformamide (DMF) at elevated temperatures . The bicyclic octene structure can be synthesized through intramolecular cyclization reactions, often catalyzed by Lewis acids or organocatalysts .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to scale up the production process while maintaining stringent reaction conditions.
化学反応の分析
Types of Reactions
8-(5-Fluoropyridine-3-carbonyl)-8-azabicyclo[3.2.1]oct-2-ene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce additional functional groups.
Reduction: Reduction reactions can be performed using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to reduce specific functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: KMnO4, CrO3
Reducing agents: H2, Pd/C
Nucleophiles: Amines, thiols
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
科学的研究の応用
8-(5-Fluoropyridine-3-carbonyl)-8-azabicyclo[3.2.1]oct-2-ene has a wide range of scientific research applications:
Biology: It serves as a probe in biochemical studies to investigate enzyme interactions and receptor binding.
Industry: It is utilized in the production of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.
作用機序
The mechanism of action of 8-(5-fluoropyridine-3-carbonyl)-8-azabicyclo[3.2.1]oct-2-ene involves its interaction with molecular targets such as enzymes and receptors. The fluoropyridine moiety can form strong interactions with active sites, while the bicyclic structure provides rigidity and specificity. These interactions can modulate biological pathways, leading to desired therapeutic effects .
類似化合物との比較
Similar Compounds
2-Fluoropyridine: A simpler fluorinated pyridine derivative with similar reactivity but lacking the bicyclic structure.
8-Azabicyclo[3.2.1]octane: A bicyclic compound without the fluoropyridine moiety, used in different chemical contexts.
Uniqueness
8-(5-Fluoropyridine-3-carbonyl)-8-azabicyclo[3.2.1]oct-2-ene is unique due to the combination of a fluorinated pyridine ring and a bicyclic octene structure. This dual functionality imparts distinct chemical and biological properties, making it a valuable compound for various applications.
特性
IUPAC Name |
8-azabicyclo[3.2.1]oct-2-en-8-yl-(5-fluoropyridin-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13FN2O/c14-10-6-9(7-15-8-10)13(17)16-11-2-1-3-12(16)5-4-11/h1-2,6-8,11-12H,3-5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJYRLLJGXJSTJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C=CCC1N2C(=O)C3=CC(=CN=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
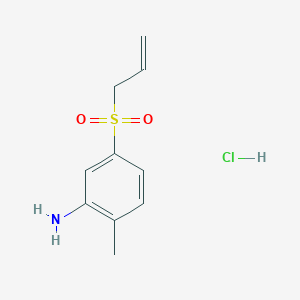
![3-(2-chlorobenzoyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2579894.png)
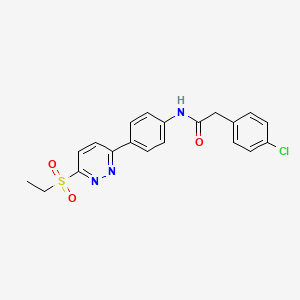

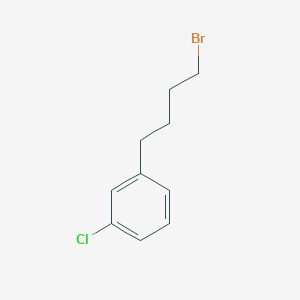
![N-({[3,3'-bithiophene]-5-yl}methyl)-4-methoxy-3-methylbenzene-1-sulfonamide](/img/structure/B2579901.png)
![N-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2579903.png)
![2-hydroxy-5-[[4-(4-hydroxyphenyl)-1,3-thiazol-2-yl]amino]benzoic Acid](/img/structure/B2579906.png)
